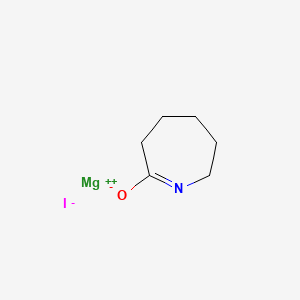

magnesium;3,4,5,6-tetrahydro-2H-azepin-7-olate;iodide

Description

Epsilon-Caprolactam N-magnesium iodide is a chemical compound that plays a significant role in the field of polymer chemistry. It is primarily used as an initiator in the anionic ring-opening polymerization of epsilon-caprolactam, which is a key process in the production of polyamides such as Nylon-6 .

Properties

CAS No. |

101678-60-8 |

|---|---|

Molecular Formula |

C6H10IMgNO |

Molecular Weight |

263.361 |

IUPAC Name |

magnesium;3,4,5,6-tetrahydro-2H-azepin-7-olate;iodide |

InChI |

InChI=1S/C6H11NO.HI.Mg/c8-6-4-2-1-3-5-7-6;;/h1-5H2,(H,7,8);1H;/q;;+2/p-2 |

InChI Key |

QEHVITAXWNQKRI-UHFFFAOYSA-L |

SMILES |

C1CCC(=NCC1)[O-].[Mg+2].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;3,4,5,6-tetrahydro-2H-azepin-7-olate;iodide involves the reaction of epsilon-caprolactam with magnesium iodide. This reaction typically occurs in the presence of an activator such as N-acetyl-epsilon-caprolactam. The reaction conditions usually involve temperatures ranging from 140°C to 200°C .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Epsilon-Caprolactam N-magnesium iodide primarily undergoes anionic ring-opening polymerization reactions. This compound acts as an initiator, facilitating the polymerization of epsilon-caprolactam into polyamide chains .

Common Reagents and Conditions

The common reagents used in these reactions include epsilon-caprolactam, magnesium iodide, and activators such as N-acetyl-epsilon-caprolactam. The reaction conditions typically involve elevated temperatures (140°C to 200°C) and controlled environments to ensure efficient polymerization .

Major Products

This polymer is characterized by its high thermal stability and mechanical strength .

Scientific Research Applications

Epsilon-Caprolactam N-magnesium iodide has several scientific research applications, including:

Polymer Chemistry: It is widely used as an initiator in the anionic ring-opening polymerization of epsilon-caprolactam, leading to the production of polyamides such as Nylon-6.

Material Science: The compound is used in the synthesis of high-performance polymers with enhanced thermal and mechanical properties.

Industrial Applications: Epsilon-Caprolactam N-magnesium iodide is employed in the large-scale production of polyamides, which are used in various industries, including textiles, automotive, and packaging.

Mechanism of Action

The mechanism of action of magnesium;3,4,5,6-tetrahydro-2H-azepin-7-olate;iodide involves the initiation of the anionic ring-opening polymerization of epsilon-caprolactam. The magnesium iodide component coordinates with the imide carbonyl groups of the activator, increasing their reactivity and stability. This coordination facilitates the nucleophilic attack of the lactam anion on the carbonyl group in the monomer, leading to the formation of polyamide chains .

Comparison with Similar Compounds

Similar Compounds

Magnesium di(epsilon-caprolactamate): Another initiator used in the anionic ring-opening polymerization of epsilon-caprolactam.

Epsilon-Caprolactam magnesium bromide: Similar to magnesium;3,4,5,6-tetrahydro-2H-azepin-7-olate;iodide but uses magnesium bromide instead of magnesium iodide.

Uniqueness

Epsilon-Caprolactam N-magnesium iodide is unique due to its higher reactivity and stability compared to other similar compounds. The presence of magnesium iodide enhances the coordination with imide carbonyl groups, leading to more efficient polymerization and higher thermal stability of the resulting polyamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.